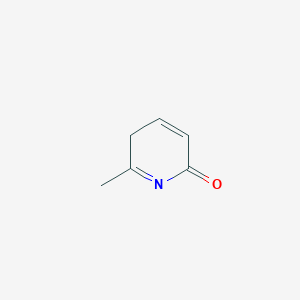
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C28H38O5. It is known for its unique structural properties, which include a benzene ring substituted with hexyloxy and octan-2-yl groups, as well as a benzene-1,4-dicarboxylate moiety.
Méthodes De Préparation
The synthesis of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate typically involves the esterification of 4-(hexyloxy)benzoic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can be compared with similar compounds such as:
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: This compound shares a similar structure but differs in the positioning and nature of the substituents on the benzene ring.
4-(Hexyloxy)benzoic acid: A precursor in the synthesis of the target compound, it lacks the octan-2-yl and benzene-1,4-dicarboxylate moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
850313-27-8 |
|---|---|
Formule moléculaire |
C28H38O5 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1-O-(4-hexoxyphenyl) 4-O-octan-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-13-15-24(16-14-23)28(30)33-26-19-17-25(18-20-26)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3 |
Clé InChI |
ICAXNSMVYCIJJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


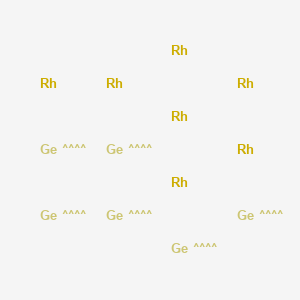
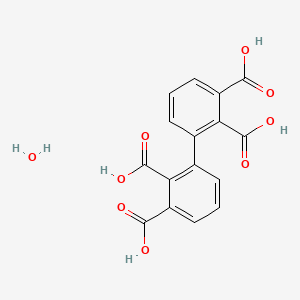
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
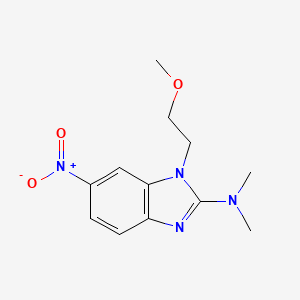
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
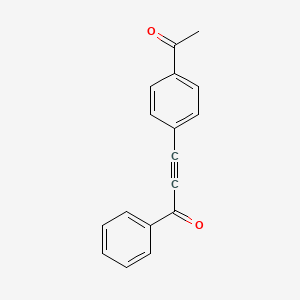
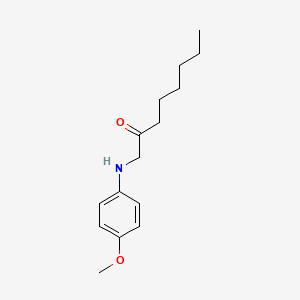
![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)

![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
